molecular formula C9H13ClN2O2S B2739779 4-chloro-2-(dimethylsulfamoylamino)-1-methyl-benzene CAS No. 349573-87-1

4-chloro-2-(dimethylsulfamoylamino)-1-methyl-benzene

Cat. No.: B2739779
CAS No.: 349573-87-1
M. Wt: 248.73
InChI Key: TTZRAZYYSKVQRA-UHFFFAOYSA-N
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Description

4-Chloro-2-(dimethylsulfamoylamino)-1-methyl-benzene is a chemical compound of interest in advanced pharmaceutical and chemical research. This benzene derivative, characterized by its chloro and dimethylsulfamoylamino substituents, serves as a valuable synthetic intermediate or building block in medicinal chemistry. Its structural features are commonly investigated for the development of novel pharmacologically active compounds. Similar chemical scaffolds featuring sulfamoyl groups have been explored in various research contexts, including as potential modulators of biological targets . Researchers utilize this compound primarily in the synthesis of more complex molecules, leveraging its functional groups for further chemical transformations. As a key intermediate, it aids in the exploration of structure-activity relationships (SAR) during the drug discovery process. The presence of the dimethylsulfamoyl group is a feature of interest in the design of compounds with potential biological activity . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

4-chloro-2-(dimethylsulfamoylamino)-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2S/c1-7-4-5-8(10)6-9(7)11-15(13,14)12(2)3/h4-6,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZRAZYYSKVQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(dimethylsulfamoylamino)-1-methyl-benzene typically involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(dimethylsulfamoylamino)-1-methyl-benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

4-chloro-2-(dimethylsulfamoylamino)-1-methyl-benzene is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-(dimethylsulfamoylamino)-1-methyl-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chloro and dimethylamine groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs include:

  • Chlorophenyl carbamates (e.g., compounds 4a–i, 5a–i, 6a–i): These feature carbamate linkages (-OCONHR) instead of sulfamoylamino groups. Substitutions at the phenyl ring (e.g., 3-chloro, 4-dichloro) significantly alter binding affinity to targets like acetylcholinesterase (AChE) .
  • Sulfonamide derivatives (e.g., compounds 11–14 in ): These share the benzenesulfonamide core but vary in substituents (e.g., benzo[1,3]dioxol, naphthalene). The dimethylsulfamoylamino group in the target compound may confer distinct solubility and steric effects compared to thioether or imidazole-containing analogs .
  • Triazinyl-substituted sulfonamides (e.g., Intermediate 2 in ): These incorporate triazine rings, enhancing π-π stacking interactions, unlike the simpler benzene core of the target compound .

Table 1: Structural Comparison of Key Analogs

Compound Class Core Structure Key Substituents Functional Groups
Target Compound Benzene 4-Cl, 1-Me, 2-(dimethylsulfamoylamino) Sulfamoylamino, chloro, methyl
Chlorophenyl Carbamates Benzene 3-Cl, 4-Cl, long-chain alkylcarbamates Carbamate, chloro
Sulfonamide Derivatives Benzenesulfonamide Benzo[1,3]dioxol, naphthalene Thioether, imidazole, sulfonamide
Triazinyl Sulfonamides Triazine-benzenesulfonamide Triazine, methyl esters Triazinyl, sulfonamide

Physicochemical Properties

Lipophilicity
  • The target compound’s dimethylsulfamoylamino group likely increases lipophilicity compared to unmodified sulfonamides. Analogous chlorophenyl carbamates (e.g., 5d) with hexyl chains exhibit log k values (HPLC-derived) correlating with enhanced AChE inhibition due to hydrophobic interactions .
  • Sulfonamide derivatives with bulky substituents (e.g., naphthalene in compound 13) show higher log k values than smaller analogs, suggesting the target compound’s methyl group may balance lipophilicity for optimal membrane permeability .
Chemical Stability
  • Chlorophenyl carbamates decompose in alkaline environments (e.g., T1/2 ≈ 64 h at pH 7.0) due to carbamate bond hydrolysis . The sulfamoylamino group in the target compound may offer superior stability under physiological pH compared to carbamates.

Biological Activity

4-Chloro-2-(dimethylsulfamoylamino)-1-methyl-benzene, commonly referred to as a sulfamoyl compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its structure suggests potential interactions with bacterial enzymes or receptors, leading to inhibition of bacterial growth. The compound's efficacy against various bacterial strains has been documented, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases, which are critical for the apoptotic process.

Case Study: Apoptosis Induction in Cancer Cells

In a study examining the effects of sulfamoyl compounds on cancer cells, this compound was shown to:

  • Induce apoptosis through caspase activation.
  • Alter cell cycle distribution , increasing the population of cells in the sub-G1 phase, indicative of DNA fragmentation associated with apoptosis.

The results highlighted a concentration-dependent effect on cell viability, with IC50 values indicating effective doses for inducing cytotoxicity in targeted cancer cell lines.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The sulfamoyl group is believed to play a crucial role in these interactions, potentially modulating various biochemical pathways involved in cell proliferation and survival.

Summary of Key Studies

StudyFocusFindings
Palczynski et al., 2003Human SensitizationDocumented respiratory sensitization in workers exposed to similar compounds.
Bourne et al., 1979Occupational ExposureSevere asthmatic symptoms observed in brewery workers using disinfectants containing similar sulfamoyl compounds.
MDPI Study (2023)Anticancer ActivityInduced apoptosis in HeLa cells; increased early apoptotic population and caspase activation observed.

Detailed Research Findings

  • Antimicrobial Efficacy :
    • The compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections.
  • Caspase Activation :
    • Flow cytometric analysis revealed that treatment with this compound led to increased caspase activity, confirming its role in promoting apoptosis.
  • Cell Cycle Analysis :
    • The compound caused an accumulation of cells in the sub-G1 phase after treatment, indicating DNA damage and subsequent cellular response leading to apoptosis.

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